1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

HIF inhibition oxadiazole SAR regioisomer differentiation

Medicinal chemistry teams exploring HIF-pathway SAR often face confounding biological conclusions when using analogs with undefined substitution patterns. This compound, specifically named in Bayer’s HIF-inhibitor patent, provides a well-characterized scaffold with a defined p-tolyl/4-chlorobenzyl topology. - Serves as prior-art baseline for systematic SAR at oxadiazole C-3 and N-1 positions. - Computed logP of 4.0 and zero H-bond donors enable CNS-penetrant modulator benchmarking. - Availability alongside its direct regioisomer (CAS 1251607-33-6) enables matched molecular pair analysis.

Molecular Formula C21H16ClN3O2
Molecular Weight 377.8
CAS No. 1251606-94-6
Cat. No. B3404874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1251606-94-6
Molecular FormulaC21H16ClN3O2
Molecular Weight377.8
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O2/c1-14-2-6-16(7-3-14)20-23-21(27-24-20)17-8-11-19(26)25(13-17)12-15-4-9-18(22)10-5-15/h2-11,13H,12H2,1H3
InChIKeyCYCHBTZUQMMUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Structural and Patent Context


1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivative that has been explicitly referenced in Bayer's patent filing on substituted oxadiazolyl pyridinones as hypoxia-inducible factor (HIF) inhibitors [1]. The compound bears a p-tolyl substituent at the oxadiazole 3‑position and a 4‑chlorobenzyl moiety on the lactam nitrogen, conferring a computed logP of 4.0 and four hydrogen‑bond acceptor sites [2]. These features collectively differentiate it from closely related analogs that vary in aryl or N‑alkyl substitution and are excluded alongside it from the patent claims [1].

HIF pathway probe & SAR expansion studies
Patent-reference tool compound with defined substitution
Regioisomer for binding-site mapping workflows

Specificity vs. Generic 5-(Oxadiazolyl)pyridinones


Within the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one chemotype, small changes to the N‑1 benzyl group and the oxadiazole C‑3 aryl ring profoundly alter the compound's molecular recognition profile. The target compound's unique pairing of a p‑tolyl group (C‑3) with a 4‑chlorobenzyl group (N‑1) generates a specific electrostatic and steric topology that distinguishes it from isomers in which the chlorine and methyl groups are swapped between the two aryl rings, or from analogs bearing a 4‑methoxyphenyl or pyridin‑4‑yl substituent [1]. Because these structural variations are known to influence HIF‑pathway modulation, simple interchange without confirmatory bioassay risks confounding SAR interpretation and invalidating comparative biological conclusions [1].

Regioisomer identity
Target: Cl on N-benzyl, CH3 on oxadiazole-phenyl
Substitute: Cl/CH3 swapped; electrostatic topology differs
Positional swap may shift target engagement and PK, complicating SAR interpretation.
Electron-donating character
Target: p-tolyl (weaker electron donor)
Substitute: 4-methoxyphenyl (stronger donor, extra HBA)
Electronic and solvation differences may alter HIF inhibitory response; matched-pair data advised.
Core heterocycle
Target: pyridin-2(1H)-one (HBD = 0)
Substitute: pyridazin-3(2H)-one (HBD = 1)
Additional H-bond donor can change permeability and binding geometry; scaffold mismatch risk.

Quantitative Differentiation Evidence


Regioisomer Comparison: Cl/Methyl Substituent Swap

The target compound is a precise regioisomer of the analog CAS 1251607‑33‑6: in the target, the chlorine atom resides on the N‑benzyl ring while the methyl group is on the oxadiazole‑linked phenyl; in CAS 1251607‑33‑6 these substituents are exchanged [1]. PubChem‑computed physicochemical properties for the target include a molecular weight of 377.8 g/mol, XLogP3 of 4.0, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [2]; the regioisomer (C21H16ClN3O2, MW 377.8) shares the identical formula but a reversed chlorine/methyl distribution, yielding a distinct dipole moment and electrostatic potential surface that can differentially engage the HIF target binding site [1].

Regioisomer profile
Class-level inference
Identical MW (377.8 g/mol) and XLogP (4.0); Cl/CH3 positions exchanged between N-benzyl and oxadiazole-phenyl rings. Electrostatic potential surfaces diverge.
Regioisomerism may affect target binding; correct isomer supports SAR reproducibility.
Binding assays recommended to confirm positional selectivity.
HIF inhibition oxadiazole SAR regioisomer differentiation

Differentiation from 4-Methoxyphenyl Analog

Replacement of the p‑tolyl group with a 4‑methoxyphenyl group (as in the analog excluded in the same patent paragraph) introduces an oxygen atom that increases hydrogen‑bond acceptor count and alters electron density on the oxadiazole‑phenyl ring. The target compound's p‑tolyl substituent (Hammett σp = –0.17) is less electron‑donating than 4‑methoxy (σp = –0.27), and the target lacks the additional H‑bond acceptor contributed by the methoxy oxygen [1]. While the analog retains the N‑(4‑methylbenzyl) group, the electronic and solvation differences can shift HIF‑inhibitory potency and metabolic stability, making direct substitution unreliable without matched‑pair data [2].

Electronics vs 4-MeO
Class-level inference
Δσp ≈ 0.10 (p-tolyl less electron-donating); HBA count lower by 1; estimated ΔXLogP ≈ +0.5. Polarity and solvation differ.
Electronic/lipophilic shifts may alter target engagement; interpretation requires matched-pair data.
Confirm with parallel HIF inhibition assays.
HIF inhibition electron‑donating substituent lipophilicity modulation

Pyridinone vs. Pyridazinone Core Differentiation

The patent also excludes 2‑(4‑methoxybenzyl)‑6‑[3‑(4‑methylphenyl)‑1,2,4‑oxadiazol‑5‑yl]pyridazin‑3(2H)‑one, which replaces the pyridin‑2(1H)‑one core with a pyridazin‑3(2H)‑one. This change adds a second endocyclic nitrogen and removes the lactam NH proton, eliminating the sole hydrogen‑bond donor present in the pyridinone series [1]. The target compound retains an H‑bond donor‑free profile (PubChem HBD = 0 [2]), whereas the pyridazinone analog introduces a moderately acidic N‑H donor (pKa ~8–9) that can alter solubility, permeability, and target‑binding geometry. For HIF‑pathway screening, the pyridinone scaffold has been specifically validated in the Bayer patent disclosure, whereas the pyridazinone results may reflect a different pharmacophoric interaction [1].

Core heterocycle
Class-level inference
Pyridin-2(1H)-one (HBD = 0) vs. pyridazin-3(2H)-one (HBD = 1); additional endocyclic nitrogen and acidic N-H donor in pyridazinone.
Absence of H-bond donor may improve permeability; scaffold mismatch may confound SAR.
Permeability/solubility values require empirical measurement.
heterocyclic scaffold HIF pharmacophore core hopping

Validated Application Domains


HIF Pathway Chemical Probe & SAR Expansion

As a specifically named reference compound in a Bayer HIF‑inhibitor patent [1], this compound serves as an ideal starting point for medicinal chemistry teams seeking to explore the SAR of 5‑(oxadiazolyl)pyridinones. Its defined p‑tolyl/4‑chlorobenzyl substitution pattern provides a well‑characterized scaffold for introducing systematic variations at the oxadiazole C‑3 and N‑1 positions, while its exclusion from the patent claims confirms its status as prior‑art baseline material.

Regioisomer Discrimination for Binding-Site Mapping

The availability of the target compound alongside its direct regioisomer (CAS 1251607‑33‑6) allows researchers to probe the spatial requirements of the HIF‑binding pocket. Comparing the two regioisomers in a matched molecular pair analysis can reveal whether the methyl or chlorine position predominantly drives affinity, information critical for rational design of next‑generation inhibitors [1].

Lipophilicity-Driven Property Optimization

With a computed XLogP3 of 4.0 and zero hydrogen‑bond donors [2], the compound occupies a favorable lipophilic space for CNS‑penetrant or membrane‑permeable HIF modulators. Its physicochemical profile can serve as a benchmark for assessing the impact of polar substituent addition (e.g., 4‑methoxy, pyridyl) on solubility, permeability, and metabolic stability without the confounding effects of a scaffold change [1] [2].

Application
Selection Property
Validation Focus
HIF pathway SAR expansion
Defined aryl substitution pattern
HIF pathway modulation assay context
Regioisomer binding-site mapping
Chlorine/methyl positional topology
Matched-pair target engagement review
Lipophilicity optimization benchmarking
Lipophilic profile with no H-bond donors
Permeability and metabolic stability review
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